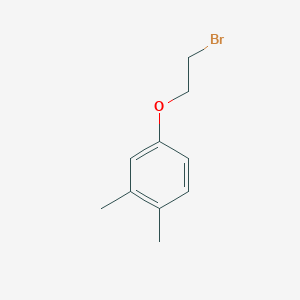

2-Bromoethyl 3,4-dimethylphenyl ether

Overview

Description

2-Bromoethyl 3,4-dimethylphenyl ether is an organic compound with the molecular formula C10H13BrO. It is a brominated ether derivative of 3,4-dimethylphenol. This compound is known for its versatility as a small molecule scaffold in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromoethyl 3,4-dimethylphenyl ether typically involves the reaction of 3,4-dimethylphenol with 2-bromoethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds via the formation of an intermediate ether, which is then brominated to yield the final product.

Reaction Conditions:

Reactants: 3,4-dimethylphenol, 2-bromoethanol

Catalyst: Sulfuric acid

Temperature: 60-80°C

Solvent: Dichloromethane or toluene

Reaction Time: 4-6 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, higher yields, and improved safety.

Chemical Reactions Analysis

Types of Reactions

2-Bromoethyl 3,4-dimethylphenyl ether undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The ether linkage can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The bromine atom can be reduced to form the corresponding ethyl derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or sodium methoxide in polar solvents like ethanol or methanol.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: 2-(Substituted)ethyl 3,4-dimethylphenyl ethers

Oxidation: 3,4-Dimethylphenyl acetic acid or 3,4-dimethylbenzaldehyde

Reduction: 2-Ethyl 3,4-dimethylphenyl ether

Scientific Research Applications

2-Bromoethyl 3,4-dimethylphenyl ether has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromoethyl 3,4-dimethylphenyl ether involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to participate in nucleophilic substitution reactions, where it can form covalent bonds with nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

- 2-Bromoethyl phenyl ether

- 2-Bromoethyl 4-methylphenyl ether

- 2-Bromoethyl 2,4-dimethylphenyl ether

Uniqueness

2-Bromoethyl 3,4-dimethylphenyl ether is unique due to the presence of two methyl groups on the phenyl ring, which can influence its reactivity and steric properties. This makes it a valuable compound for studying the effects of substituents on chemical reactions and for designing molecules with specific properties .

Biological Activity

2-Bromoethyl 3,4-dimethylphenyl ether (C10H13BrO) is an organic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H13BrO

- Molecular Weight : 229.12 g/mol

- CAS Number : 3351-53-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The ether functional group allows for interactions with nucleophiles, while the bromoethyl moiety can participate in electrophilic reactions. These interactions can modulate enzyme activities and influence cellular signaling pathways.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. A study highlighted its potential as a chemotherapeutic agent by demonstrating significant inhibition of cell proliferation in human ovarian cancer cells (A2780). The compound's mechanism involves inducing apoptosis and disrupting cell cycle progression, particularly at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A2780 (Ovarian) | 15.2 | Induction of apoptosis |

| MCF-7 (Breast) | 20.5 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical) | 18.3 | Disruption of mitochondrial function |

Neuroprotective Effects

In addition to anticancer properties, this compound has shown neuroprotective effects in models of oxidative stress. It protects neuronal cells from hydrogen peroxide-induced damage by modulating antioxidant enzyme activities and reducing reactive oxygen species (ROS) levels.

Case Studies

- Cytotoxicity in Ovarian Cancer : A study conducted on the A2780 cell line demonstrated that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways.

- Neuroprotection : In an experimental model using SH-SY5Y neuroblastoma cells, the compound was effective in reducing oxidative stress markers and enhancing cell survival rates when exposed to neurotoxic agents.

Comparative Analysis

When compared to similar compounds, such as other phenyl ethers and bromoalkanes, this compound shows enhanced biological activity due to its unique structural features that facilitate better interaction with biological targets.

| Compound | Anticancer Activity | Neuroprotective Activity |

|---|---|---|

| This compound | High | Moderate |

| Phenyl ether | Low | Low |

| Bromoalkane | Moderate | Low |

Q & A

Q. Basic: What synthetic methodologies are recommended for preparing 2-bromoethyl 3,4-dimethylphenyl ether?

Answer:

The most common approach involves Williamson ether synthesis , where 3,4-dimethylphenol reacts with 1,2-dibromoethane under basic conditions (e.g., K₂CO₃ or NaOH). The reaction proceeds via nucleophilic substitution, with the phenoxide ion attacking the less sterically hindered bromine of 1,2-dibromoethane.

- Key considerations :

Q. Basic: What spectroscopic techniques are optimal for characterizing this compound?

Answer:

- ¹H/¹³C NMR :

- ¹H NMR : Expect signals for the aromatic protons (δ 6.8–7.2 ppm, split due to 3,4-dimethyl substitution), bromoethyl group (δ ~3.6–4.3 ppm for CH₂Br and adjacent CH₂O).

- ¹³C NMR : Aromatic carbons (δ 110–150 ppm), ether oxygen-linked CH₂ (δ ~65–70 ppm), and CH₂Br (δ ~30–35 ppm).

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z corresponding to C₁₀H₁₃BrO (M⁺ ≈ 228/230 for Br isotopes) and fragmentation patterns (e.g., loss of Br or CH₂Br groups) .

Q. Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .

- Incompatibilities : Avoid strong acids/bases (risk of ether cleavage) and oxidizing agents (potential exothermic decomposition) .

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as halogenated waste .

Q. Advanced: How can crystallographic software (e.g., SHELX) resolve structural ambiguities in this compound?

Answer:

- Data collection : Use single-crystal X-ray diffraction to obtain intensity data. SHELXL refines atomic coordinates and thermal parameters, while SHELXS solves phase problems via direct methods .

- Validation : Check for consistency in bond lengths (C-Br: ~1.9 Å, C-O: ~1.4 Å) and angles using CIF validation tools. Contradictions in reported structures (e.g., disorder in the bromoethyl group) can be resolved via twinning refinement or high-resolution data .

Q. Advanced: How can researchers address discrepancies in reaction yields when using different catalysts?

Answer:

- Systematic screening : Compare catalysts (e.g., phase-transfer vs. metal-based) under controlled conditions (temperature, solvent polarity).

- Mechanistic studies : Use kinetic isotope effects (KIE) or DFT calculations to identify rate-limiting steps. For example, bulky catalysts may hinder nucleophilic attack on the bromoethyl group .

- Data reconciliation : Apply statistical tools (e.g., ANOVA) to evaluate reproducibility across labs .

Q. Advanced: What analytical strategies are effective for quantifying trace amounts in environmental samples?

Answer:

- Sample preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from matrices like soil or water .

- Instrumentation :

- GC-MS/MS : Employ electron ionization (EI) and monitor characteristic fragments (e.g., m/z 228/230).

- Isotope dilution : Spike samples with deuterated analogs (e.g., d₅-2-bromoethyl ether) to correct for matrix effects .

- Detection limits : Achieve sub-ppb levels via selected ion monitoring (SIM) .

Q. Advanced: How does the compound’s stability vary under different pH and temperature conditions?

Answer:

- Hydrolysis studies :

- Acidic conditions (pH < 3) : Rapid cleavage of the ether bond, releasing 3,4-dimethylphenol and 1,2-dibromoethane.

- Alkaline conditions (pH > 10) : Slower degradation via nucleophilic displacement of Br⁻.

- Thermal stability : Decomposes above 150°C, forming brominated byproducts (e.g., HBr gas). Monitor via TGA/DSC .

Q. Basic: What regulatory considerations apply to this compound’s use in research?

Answer:

Properties

IUPAC Name |

4-(2-bromoethoxy)-1,2-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-8-3-4-10(7-9(8)2)12-6-5-11/h3-4,7H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCXPRVQNSOSNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCCBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30299809 | |

| Record name | 2-bromoethyl 3,4-dimethylphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30299809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3351-53-9 | |

| Record name | 4-(2-Bromoethoxy)-1,2-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3351-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 132959 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003351539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3351-53-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromoethyl 3,4-dimethylphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30299809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.